(2S,3S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-hydroxypyrrolidine-2-carboxylic acid
Overview
Description
(2S,3S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-hydroxypyrrolidine-2-carboxylic acid is a useful research compound. Its molecular formula is C20H19NO5 and its molecular weight is 353.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Enantioselective Synthesis in Peptide Development
(2S,3S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-hydroxypyrrolidine-2-carboxylic acid is utilized in the enantioselective synthesis of amino acids and peptides. For example, it has been applied in the synthesis of derivatives of new amino acids, such as (2S)-2-amino-3-(4-hydroxy-3-phosphonophenyl)propionic acid, using the [(9H-fluoren-9-yl)-methoxy]carbonyl (Fmoc) strategy in solid-phase peptide synthesis (Paladino et al., 1993).
Photophysics and Bioimaging
This compound has also been involved in the study of linear photophysical characterization and two-photon absorption (2PA) properties. For instance, a new water-soluble fluorene derivative, featuring this compound, was investigated for its electronic structure, solvatochromic effects, and fluorescence quantum yield (Morales et al., 2010).
Non-Destructive Cleavage of N-Acylsultams
In another study, the compound was used in the efficient production of sultams and allyl esters. It facilitated the hydrolysis of esters under nonbasic conditions, leading to the synthesis of enantiomerically pure carboxylic acids (Oppolzer & Lienard, 1992).
Synthesis of Fluoropyrrolidine Derivatives
Its role extends to the synthesis of N-protected (2S,4S)-4-fluoropyrrolidine-2-carbonyl fluorides, which are key intermediates in medicinal chemistry, particularly as dipeptidyl peptidase IV inhibitors (Singh & Umemoto, 2011).
Preparation of Fmoc-Protected β2- and β3-Peptides
This compound is also instrumental in the preparation of N-Fmoc-protected β2-homoamino acids, a crucial step in the synthesis of β-peptides. The process involves diastereoselective amidomethylation and protective-group exchange techniques (Šebesta & Seebach, 2003).
Photorelease of Amino Acids
The compound has been applied in the development of photocleavable protecting groups for amino acids, enhancing the performance of photocleavage reactions at specific wavelengths (Piloto et al., 2011).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various biological targets, including enzymes and receptors involved in critical cellular processes .
Mode of Action
It’s known that similar compounds can interact with their targets through a variety of mechanisms, such as binding to active sites or allosteric sites, leading to changes in the target’s function .
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways, leading to downstream effects on cellular processes .
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Similar compounds have been found to induce various molecular and cellular effects, depending on their specific targets and mode of action .
Action Environment
It’s known that factors such as ph, temperature, and the presence of other molecules can influence the action of similar compounds .
Properties
IUPAC Name |
(2S,3S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3-hydroxypyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO5/c22-17-9-10-21(18(17)19(23)24)20(25)26-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-18,22H,9-11H2,(H,23,24)/t17-,18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQSYYVTUCHIRTM-ROUUACIJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C1O)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN([C@@H]([C@H]1O)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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